8-{[1-(2,4-dimethylbenzoyl)pyrrolidin-3-yl]oxy}quinoline
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Overview
Description
8-{[1-(2,4-dimethylbenzoyl)pyrrolidin-3-yl]oxy}quinoline is a complex organic compound that features a quinoline core structure substituted with a pyrrolidinyl group and a dimethylbenzoyl moiety
Scientific Research Applications
8-{[1-(2,4-dimethylbenzoyl)pyrrolidin-3-yl]oxy}quinoline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs).
Mechanism of Action
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-{[1-(2,4-dimethylbenzoyl)pyrrolidin-3-yl]oxy}quinoline typically involves multiple steps, starting with the preparation of the quinoline core. One common method is the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent.
The pyrrolidinyl group can be introduced through a nucleophilic substitution reaction, where a suitable pyrrolidine derivative reacts with the quinoline core. The dimethylbenzoyl moiety is then attached via an acylation reaction, often using reagents such as acyl chlorides or anhydrides in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
8-{[1-(2,4-dimethylbenzoyl)pyrrolidin-3-yl]oxy}quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the quinoline core to tetrahydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the quinoline core or the pyrrolidinyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Various nucleophiles such as amines, thiols, or halides.
Major Products
The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinoline compounds.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound, known for its antimalarial properties.
8-Hydroxyquinoline: A derivative with applications in metal chelation and antimicrobial activity.
Pyrrolidine: A versatile scaffold in medicinal chemistry.
Uniqueness
8-{[1-(2,4-dimethylbenzoyl)pyrrolidin-3-yl]oxy}quinoline is unique due to the combination of its structural features, which confer specific chemical and biological properties not found in simpler quinoline or pyrrolidine derivatives. This makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
(2,4-dimethylphenyl)-(3-quinolin-8-yloxypyrrolidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O2/c1-15-8-9-19(16(2)13-15)22(25)24-12-10-18(14-24)26-20-7-3-5-17-6-4-11-23-21(17)20/h3-9,11,13,18H,10,12,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDKAPYJVDBZHAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)N2CCC(C2)OC3=CC=CC4=C3N=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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